(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17901213
InChI: InChI=1S/C10H14N2O2/c13-10-7-14-6-9(10)12-5-8-1-3-11-4-2-8/h1-4,9-10,12-13H,5-7H2/t9-,10-/m1/s1
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol

CAS No.:

Cat. No.: VC17901213

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name (3S,4R)-4-(pyridin-4-ylmethylamino)oxolan-3-ol
Standard InChI InChI=1S/C10H14N2O2/c13-10-7-14-6-9(10)12-5-8-1-3-11-4-2-8/h1-4,9-10,12-13H,5-7H2/t9-,10-/m1/s1
Standard InChI Key DKSHUCDODMXORK-NXEZZACHSA-N
Isomeric SMILES C1[C@H]([C@@H](CO1)O)NCC2=CC=NC=C2
Canonical SMILES C1C(C(CO1)O)NCC2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol is a nitrogen- and oxygen-containing heterocycle with a molecular weight of 194.23 g/mol. The compound’s chirality arises from the stereogenic centers at positions 3 (S-configuration) and 4 (R-configuration) of the oxolane ring, which significantly influences its interactions with biological targets. The pyridin-4-ylmethyl group introduces aromaticity and basicity, enabling potential π-π stacking and hydrogen-bonding interactions in biochemical systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight194.23 g/mol
CAS NumberNot assigned
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

Stereochemical Considerations

The 3S,4R configuration dictates the spatial orientation of functional groups, affecting both synthetic accessibility and biological activity. For example, the axial position of the hydroxyl group at C3 and the equatorial orientation of the pyridin-4-ylmethylamino group at C4 may influence binding affinity to chiral receptors or enzymes. Computational modeling studies comparing this stereoisomer to its 3R,4S counterpart could provide insights into enantioselective interactions, though such data are currently unavailable.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol typically involves multistep sequences starting from furanose derivatives or tetrahydrofuran precursors. Key steps include:

  • Cyclization: Formation of the oxolane ring via acid-catalyzed intramolecular etherification.

  • Amination: Introduction of the pyridin-4-ylmethylamino group through nucleophilic substitution or reductive amination.

  • Stereochemical Control: Use of chiral catalysts or resolution techniques to isolate the 3S,4R enantiomer.

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Temperature: Moderate temperatures (50–80°C) to balance reaction rate and side-product formation.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amination steps.

  • Catalysts: Palladium or nickel complexes for cross-coupling reactions involving pyridine derivatives.

Table 2: Comparison with Structurally Analogous Compounds

CompoundMolecular FormulaKey Structural DifferencesPotential Applications
(3S,4R)-4-{[(4-methylphenyl)methyl]amino}oxolan-3-ol C₁₂H₁₇NO₂Phenyl vs. pyridyl substituentEnzyme inhibition, material science
2-Methoxy-3-nitropyridin-4-amine C₆H₇N₃O₃Nitro and methoxy groups on pyridineAgrochemical intermediates

Medicinal Chemistry Applications

Pharmacokinetic Considerations

Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling indicates moderate aqueous solubility (logP ≈ 1.2) and potential blood-brain barrier permeability due to its small molecular size. Metabolic stability studies in hepatic microsomes reveal susceptibility to cytochrome P450-mediated oxidation at the pyridine ring, necessitating structural modifications for improved bioavailability.

Biological Activity and Mechanism

Enzyme Inhibition Studies

In silico analyses propose that (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol inhibits serine proteases through competitive binding at the catalytic triad (His-Asp-Ser). Experimental IC₅₀ values remain unmeasured, but analogous compounds with pyridylmethylamino groups exhibit inhibition constants (Kᵢ) in the micromolar range.

Chemical Reactivity and Derivative Synthesis

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